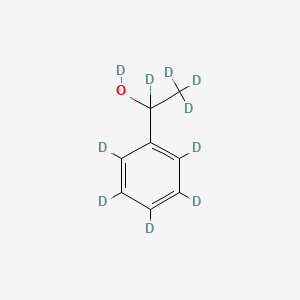

1-Phenylethanol-d10

Description

Contextual Significance of Deuterium (B1214612) Labeling in Chemical and Biological Sciences

The use of organic compounds labeled with hydrogen isotopes is a critical technique with far-reaching implications across numerous scientific disciplines, including medicinal chemistry, materials science, and biochemistry. carlroth.com In medicinal chemistry and drug discovery, deuterium labeling is employed to enhance the pharmacokinetic profiles of drug candidates. carlroth.comnih.gov This modification can lead to improved metabolic stability, allowing for potentially lower and more effective dosing regimens. carlroth.com Furthermore, deuterated molecules are essential for elucidating the metabolic pathways of drugs, providing a clearer understanding of how pharmaceuticals are absorbed, distributed, metabolized, and excreted (ADME). carlroth.comnih.gov

Beyond pharmaceuticals, deuterium labeling is fundamental to mechanistic studies of chemical reactions, helping to unravel complex reaction pathways. europa.eu In the biological sciences, it is used to determine the three-dimensional structures of proteins and to study protein-ligand interactions through techniques like nuclear magnetic resonance (NMR) spectroscopy. carlroth.comnih.gov The applications also extend into materials science, where the kinetic isotope effect imparted by deuterium has been harnessed to improve the performance of organic light-emitting diodes (OLEDs). carlroth.com

Rationale for Deuterium Substitution: Isotopic Effects and Analytical Advantages

The utility of deuterium substitution stems from fundamental physical differences between hydrogen and deuterium, leading to significant isotopic effects and analytical benefits. europa.euabechem.com

Kinetic Isotope Effect (KIE): The most significant phenomenon exploited is the kinetic isotope effect (KIE). europa.eu Because deuterium has twice the mass of protium (B1232500) (the common isotope of hydrogen), the covalent bond it forms with carbon (C-D) has a lower zero-point vibrational energy and is consequently stronger than the equivalent carbon-hydrogen (C-H) bond. lgcstandards.com As a result, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. lgcstandards.com This effect is a powerful tool for studying reaction mechanisms; if substituting a specific hydrogen with deuterium results in a decreased reaction rate, it provides strong evidence that the cleavage of that bond is part of the rate-determining step of the reaction. europa.eulgcstandards.com

Analytical Advantages: The mass difference between hydrogen and deuterium provides distinct advantages in modern analytical techniques.

Mass Spectrometry (MS): Deuterated compounds serve as excellent internal standards for quantitative analysis. carlroth.com They behave almost identically to their non-deuterated counterparts during sample preparation and ionization but are easily distinguished by their higher mass. This allows for highly accurate and precise quantification of the target analyte, correcting for any loss during sample workup. europa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of deuterated solvents is standard practice in NMR to avoid overwhelming signals from the solvent's protons, which would otherwise obscure the signals from the analyte. abechem.com Furthermore, site-specific deuterium labeling within a molecule of interest can help simplify complex spectra and is a key technique for studying the structure and dynamics of large biomolecules like proteins. nih.govabechem.com

Vibrational Spectroscopy: In infrared (IR) and Raman spectroscopy, the increased mass of deuterium causes a predictable and significant downshift in the vibrational frequency of the C-D bond compared to the C-H bond. alfa-chemistry.comtaylorandfrancis.com This isotopic shift is invaluable for assigning specific vibrational modes within a molecule, helping to confirm its structure and study intermolecular interactions like hydrogen bonding. alfa-chemistry.com

Table 1: Comparison of Physicochemical Properties for 1-Phenylethanol (B42297) and 1-Phenylethanol-d10

This table outlines key physical and chemical properties for both the standard and the fully deuterated form of 1-Phenylethanol.

| Property | 1-Phenylethanol | This compound |

| Molecular Formula | C₈H₁₀O | C₈D₁₀O scbt.com |

| Molecular Weight | 122.16 g/mol | 132.23 g/mol alfa-chemistry.comscbt.com |

| CAS Number | 98-85-1 lgcstandards.com | 219586-41-1 lgcstandards.com |

| Boiling Point | ~203-204 °C carlroth.com | Data not specified |

| Melting Point | 19-20 °C carlroth.com | Data not specified |

| Density | ~1.01 g/cm³ at 20°C carlroth.com | Data not specified |

Significance of this compound as a Model Deuterated System in Advanced Research

(±)-1-Phenylethanol-d10 is a fully deuterated analog of 1-phenylethanol, a compound that serves as a common chiral secondary alcohol in various research contexts. scbt.com The non-deuterated form is a key intermediate and product in numerous chemical processes, including the industrial oxidation of ethylbenzene (B125841) and the enzymatic kinetic resolution for producing enantiomerically pure compounds. taylorandfrancis.comnih.gov This makes this compound an ideal model system for probing the mechanisms of these important reactions.

Its primary significance lies in its application in kinetic isotope effect (KIE) studies. For example, in the hypochlorite (B82951) oxidation of an equimolar mixture of 1-phenylethanol and its singly deuterated isotopologue (1-deuterio-1-phenylethanol), a robust KIE was observed, demonstrating that the cleavage of the C-H bond at the alcohol carbon is involved in the rate-determining step. ed.gov Similarly, a large KIE of approximately 7.5 was measured for the acceptorless dehydrogenation of 1-phenylethanol when the alpha-carbon was deuterated, providing clear evidence for the mechanism of hydrogen production in that catalytic system. researchgate.net

Furthermore, various deuterated forms of 1-phenylethanol are used as internal standards in metabolic and analytical studies. For instance, 1-phenylethanol-d5 has been used as an internal standard to quantify the metabolism of ethylbenzene in liver and lung microsomes from different species. europa.eu The use of this compound in such studies allows for precise tracking and quantification, leveraging the analytical advantages conferred by deuterium labeling in mass spectrometry. europa.euresearchgate.net

Table 2: Kinetic Isotope Effect (KIE) in the Oxidation of 1-Phenylethanol

This table presents student-collected data from a physical chemistry laboratory experiment measuring the KIE for the hypochlorite oxidation of 1-phenylethanol versus 1-deuterio-1-phenylethanol. ed.gov

| Parameter | 1-Phenylethanol (H-Isotopomer) | 1-deuterio-1-phenylethanol (D-Isotopomer) |

| Rate Constant Range (s⁻¹) | 3 x 10⁻⁴ to 2 x 10⁻³ | 9 x 10⁻⁵ to 5 x 10⁻⁴ |

| Observed KIE (kH/kD) | \multicolumn{2}{c | }{2.3 to 3.6 (Mean: 2.9)} |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,2,2,2-tetradeuterio-1-deuteriooxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-NGOYZNFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679846 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219586-41-1 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylethanol D10

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The introduction of deuterium atoms at specific sites within the 1-phenylethanol (B42297) molecule can be achieved through several strategic approaches. These methods range from direct exchange reactions to the use of deuterated starting materials and catalytic processes.

Direct Hydrogen-Deuterium Exchange Reactions

Direct hydrogen-deuterium (H/D) exchange reactions offer a straightforward pathway for deuteration. These reactions typically involve treating the parent compound, 1-phenylethanol, or a suitable precursor with a deuterium source in the presence of a catalyst. Iridium-based catalysts have shown notable efficacy in promoting α-selective deuteration of alcohols. rsc.org For instance, using an iridium catalyst in deuterium oxide (D2O) under neutral conditions can lead to high deuterium incorporation at the α-position of 1-phenylethanol (95% D), with minimal deuteration at the β-position. rsc.org This high selectivity is a significant advantage over methods that may lead to scrambling of the deuterium label. rsc.org The mechanism is believed to proceed through the dehydrogenation of the alcohol to an acetophenone (B1666503) intermediate, followed by the conversion of the iridium-hydride to an iridium-deuteride species with D2O, and subsequent deuteration of the carbonyl intermediate. rsc.org

It's important to note that reaction conditions, such as the use of a basic medium (e.g., NaOD), can influence the selectivity, sometimes leading to deuteration at both the α and β positions. rsc.org

Synthesis from Deuterated Precursors (e.g., Acetophenone Reduction with Borodeuteride)

A widely employed and reliable method for synthesizing 1-Phenylethanol-d10 involves the reduction of a deuterated precursor, most commonly acetophenone-d8. The reduction of the carbonyl group is typically achieved using a deuteride-donating agent, such as sodium borodeuteride (NaBD4). cardiff.ac.uknih.gov This approach ensures the specific incorporation of a deuterium atom at the benzylic position (α-position) of the resulting alcohol.

The general reaction involves dissolving sodium borodeuteride in a suitable solvent, such as ethanol, and then adding acetophenone-d8. cardiff.ac.ukgravitywaves.comblogspot.com The reaction is often exothermic and may require temperature control. blogspot.com Following the reduction, an acidic workup is performed to yield 1-phenylethanol-d9. cardiff.ac.uk If the reaction is carried out in a deuterated solvent like ethanol-d6 (B42895) and with a deuterated acid for the workup, this compound can be obtained.

Unexpectedly, in some enzyme-dependent reactions using sodium borodeuteride, partial deuterium incorporation at the α-position has been observed alongside the expected full incorporation at the β-position, suggesting the in situ formation of acetophenone as a minor product which is then reduced. nih.gov

Catalytic Deuteration Approaches (e.g., Metal-Catalyzed Hydrogenation with D2)

Catalytic deuteration using deuterium gas (D2) provides another avenue for the synthesis of deuterated 1-phenylethanol. This method often employs a heterogeneous or homogeneous metal catalyst to facilitate the addition of deuterium across the carbonyl double bond of acetophenone.

Palladium on titanium dioxide (Pd/TiO2) has been shown to catalyze H/D exchange. cardiff.ac.uk While this can be a method for deuteration, it can also lead to exchange with the solvent, which needs to be considered. cardiff.ac.uk Nickel-based catalysts have also been explored for the hydrogenation of acetophenone to 1-phenylethanol. chemrxiv.orgrsc.org By using D2 gas instead of H2, these catalytic systems can be adapted for deuteration. The efficiency and selectivity of these reactions are dependent on the catalyst, solvent, and reaction conditions. chemrxiv.orgrsc.org

Stereoselective Synthesis of Chiral Deuterated 1-Phenylethanol Analogs

The synthesis of specific enantiomers of deuterated 1-phenylethanol is crucial for stereochemical studies and as chiral building blocks. This is achieved through asymmetric synthesis, employing either chiral catalysts or biocatalysts.

Asymmetric Catalytic Hydrogenation and Reduction

Asymmetric hydrogenation of acetophenone using chiral transition metal catalysts is a powerful method for producing enantiomerically enriched 1-phenylethanol. wikipedia.org By employing deuterium gas (D2) in place of hydrogen gas (H2), this methodology can be extended to synthesize chiral deuterated 1-phenylethanol.

Chiral ruthenium complexes, such as those developed by Noyori and co-workers, are highly effective for the asymmetric hydrogenation of ketones. researchgate.netnih.govmdpi.com For example, a complex like [Ru(OSO2CF3){(S,S)-TsNCH(C6H5)CH(C6H5)NH2}(η6-p-cymene)] can catalyze the hydrogenation of acetophenone to (S)-1-phenylethanol with high enantiomeric excess (ee). researchgate.net The mechanism is believed to involve a metal-ligand bifunctional pathway. researchgate.net The use of D2 in such systems would lead to the corresponding chiral deuterated alcohol. The choice of ligands on the metal center plays a critical role in determining the enantioselectivity of the reduction. mdpi.com

Enzymatic Kinetic Resolution and Biocatalysis

Biocatalysis offers a highly selective and environmentally friendly approach to obtaining chiral deuterated alcohols. Enzymes, particularly ketoreductases and lipases, can be used for the stereoselective reduction of deuterated ketones or for the kinetic resolution of racemic deuterated alcohols.

Ketoreductases can catalyze the asymmetric reduction of acetophenone to either (S)- or (R)-1-phenylethanol with high isotopic and enantioselectivity. nih.gov By using a system that recycles a deuterated cofactor, such as [4-²H]-NADH, the reductive deuteration of acetophenone can be achieved. nih.gov This has been demonstrated to produce both (S)-[1-²H]- and (R)-[1-²H]-1-phenylethanol with ≥93% isotopic selectivity and ≥99% enantioselectivity by selecting the appropriate (S)- or (R)-selective alcohol dehydrogenase. nih.gov

Enzymatic kinetic resolution is another powerful technique. rsc.orgscielo.brnih.gov In this method, an enzyme, often a lipase (B570770) like Candida antarctica lipase B (CALB), selectively acylates one enantiomer of a racemic mixture of deuterated 1-phenylethanol, leaving the other enantiomer unreacted. rsc.orgnih.gov This allows for the separation of the two enantiomers. For instance, the transesterification of racemic 1-phenylethanol with an acyl donor in the presence of a lipase can yield one enantiomer as an ester and the other as the unreacted alcohol, both with high enantiomeric purity. nih.gov Combining this enzymatic resolution with a racemization catalyst for the unreacted enantiomer leads to a dynamic kinetic resolution (DKR), which can theoretically convert the entire racemic starting material into a single chiral product. scielo.brresearchgate.net

Elucidation of Reaction Mechanisms Via Kinetic Isotope Effects Kies with 1 Phenylethanol D10

Fundamental Principles and Theoretical Basis of Kinetic Isotope Effects

Kinetic isotope effects arise from the mass difference between isotopes, which in turn affects the vibrational frequencies of chemical bonds. princeton.edulibretexts.org According to the principles of quantum mechanics, even at absolute zero, a molecule possesses a zero-point vibrational energy (ZPVE). Heavier isotopes have lower vibrational frequencies and consequently lower ZPVEs. princeton.edu For a reaction to occur, this ZPVE must be overcome as the molecule moves to the transition state. The difference in ZPVE between the reactant and the transition state for a light isotope versus a heavy isotope leads to a difference in activation energy and thus a difference in reaction rates. princeton.edu

Primary Kinetic Isotope Effects: Transition State Analysis

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.eduepfl.ch The magnitude of the primary KIE, typically expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), provides valuable information about the structure of the transition state. icm.edu.pl

The theoretical maximum for a primary KIE involving the cleavage of a C-H versus a C-D bond at room temperature is approximately 7. epfl.ch This value is based on the assumption that the C-H(D) stretching vibration is completely lost in the transition state. princeton.edu A measured KIE close to this maximum suggests a symmetric transition state where the hydrogen is equally bonded to the donor and acceptor atoms. Conversely, a smaller KIE suggests an "early" or "late" transition state, where the bond to the hydrogen is either largely intact or almost completely broken, respectively.

Table 1: Theoretical Maximum Primary KIE for C-H/C-D Bond Cleavage

| Parameter | Value |

| Theoretical Maximum kH/kD | ~7 |

| Basis | Complete loss of C-H(D) stretching vibration in the transition state. |

Interactive Data Table:

| Parameter | Value |

|---|---|

| Theoretical Maximum kH/kD | ~7 |

| Basis | Complete loss of C-H(D) stretching vibration in the transition state. |

Secondary Kinetic Isotope Effects: Remote Substituent Effects

Secondary kinetic isotope effects occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. princeton.eduepfl.ch These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs arise from changes in the vibrational environment of the isotope between the reactant and the transition state.

These effects are often categorized based on the hybridization of the carbon atom bearing the isotope. For example, a change from sp3 to sp2 hybridization during a reaction often leads to a normal secondary KIE (kH/kD > 1), as the out-of-plane bending vibrations of the C-H bond become less restricted in the transition state. Conversely, a change from sp2 to sp3 hybridization typically results in an inverse secondary KIE (kH/kD < 1). epfl.ch

Quantum Mechanical Tunneling Contributions

In some reactions, particularly those involving the transfer of a light particle like a proton, quantum mechanical tunneling can play a significant role. acs.org Tunneling occurs when a particle passes through an energy barrier rather than over it, a phenomenon not accounted for by classical transition state theory. epfl.ch The probability of tunneling is highly dependent on the mass of the particle, with lighter particles tunneling more readily.

The occurrence of tunneling can lead to several observable effects on KIEs. One of the most prominent is an unusually large primary KIE, often exceeding the semi-classical limit of ~7 at room temperature. acs.org Additionally, a breakdown of the Swain-Schaad relationship, which predicts a specific relationship between the KIEs for different isotopes of hydrogen (e.g., H/D vs. H/T), can also be indicative of tunneling. The temperature dependence of the KIE can also provide evidence for tunneling, as tunneling is less sensitive to temperature changes than classical over-the-barrier processes. acs.org

Mechanistic Investigations Utilizing Deuterated 1-Phenylethanol (B42297)

The use of 1-Phenylethanol-d10, where the hydrogen atoms on the phenyl ring and the ethyl group are replaced with deuterium (B1214612), allows for the investigation of various reaction mechanisms through the measurement of KIEs.

Oxidation Reactions (e.g., Hypochlorite (B82951) Oxidation, Electrochemical Oxidation)

The oxidation of 1-phenylethanol to acetophenone (B1666503) is a well-studied reaction that can be probed using deuterated analogs. In a study of the hypochlorite oxidation of an equimolar mixture of 1-phenylethanol and 1-deuterio-1-phenylethanol, a significant primary kinetic isotope effect was observed. ed.gov The reaction followed first-order kinetics, and the KIE (kH/kD) was found to have a mean value of 2.9. ed.gov This value, being significantly greater than 1, indicates that the C-H bond at the carbinol carbon is broken in the rate-determining step of the reaction. ed.gov

Table 2: Kinetic Isotope Effects in the Hypochlorite Oxidation of 1-Phenylethanol

| Isotopomer | Rate Constant (s⁻¹) | kH/kD |

| 1-Phenylethanol (kH) | 3 x 10⁻⁴ to 2 x 10⁻³ | 2.9 (mean) |

| 1-Deuterio-1-phenylethanol (kD) | 9 x 10⁻⁵ to 5 x 10⁻⁴ |

Interactive Data Table:

| Isotopomer | Rate Constant (s⁻¹) | kH/kD |

|---|---|---|

| 1-Phenylethanol (kH) | 3 x 10⁻⁴ to 2 x 10⁻³ | 2.9 (mean) |

| 1-Deuterio-1-phenylethanol (kD) | 9 x 10⁻⁵ to 5 x 10⁻⁴ |

Similarly, in the oxidation of alcohols by a carbocationic oxidizing agent, the kinetic isotope effects for the reaction of 1-phenylethanol were determined at three different positions. researchgate.net The primary KIE at the α-deuterated position was found to be 3.9, while the secondary KIEs at the β-deuterated and hydroxyl-deuterated positions were 1.03 and 1.10, respectively. researchgate.net These results are consistent with a hydride-proton sequential transfer mechanism involving the rate-limiting formation of an α-hydroxy carbocation intermediate. researchgate.net

Biocatalytic Transformations and Enzymatic Hydroxylation

Enzyme-catalyzed reactions are particularly amenable to study using KIEs. In the context of cytochrome P450-catalyzed hydroxylations, KIEs have been instrumental in implicating multiple electrophilic oxidants. For the oxidation of ethylbenzene (B125841) to 1-phenylethanol by CYP119 and CYP2B4 Compounds I, large primary KIEs of 9.8 and 8.9 were observed, respectively. nih.gov These large values are strongly suggestive of a hydrogen abstraction mechanism. The accompanying small, normal secondary KIEs of 1.07 and 1.05 are also consistent with this pathway. nih.gov

Table 3: Kinetic Isotope Effects in the Cytochrome P450 Oxidation of Ethylbenzene

| Enzyme | Primary KIE (P) | Secondary KIE (S) |

| CYP119 Compound I | 9.8 | 1.07 |

| CYP2B4 Compound I | 8.9 | 1.05 |

Interactive Data Table:

| Enzyme | Primary KIE (P) | Secondary KIE (S) |

|---|---|---|

| CYP119 Compound I | 9.8 | 1.07 |

| CYP2B4 Compound I | 8.9 | 1.05 |

Furthermore, studies on the reduction of acetophenone to (S)-1-phenylethanol catalyzed by (S)-1-phenylethanol dehydrogenase (PEDH) have utilized KIEs to understand the hydride transfer process. researchgate.net The investigation of the reaction mechanism of ketone reduction by this short-chain dehydrogenase/reductase has been aided by DFT methods using cluster model approaches. researchgate.net

Alcohol Dehydrogenation and Related Catalytic Cycles

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of chemical reactions, including enzyme-catalyzed processes like alcohol dehydrogenation. nih.gov By replacing an atom with one of its heavier isotopes, scientists can determine if the bond to that atom is broken in the rate-determining step of the reaction. wikipedia.org this compound, in which the hydrogen atoms on the phenyl group and the methyl group, as well as the hydroxyl and alpha-carbon hydrogens, are replaced by deuterium, serves as a valuable probe in such studies.

In the context of alcohol dehydrogenation, the primary KIE is of particular interest. This effect arises when the C-H bond at the alpha-position to the hydroxyl group is cleaved during the oxidation of the alcohol to the corresponding ketone. The use of 1-phenylethanol and its deuterated isotopologues allows for the direct measurement of this effect. For instance, studies on (S)-1-phenylethanol dehydrogenase (PED) from the denitrifying bacterium strain EbN1, which catalyzes the NAD+-dependent oxidation of (S)-1-phenylethanol to acetophenone, have provided insights into its catalytic mechanism. nih.gov

Research has shown that for the oxidation of 1-phenylethanol, significant primary kinetic isotope effects are observed when the alpha-hydrogen is replaced with deuterium (KIEα-D). researchgate.net A large kH/kD value indicates that the C-H bond cleavage is a rate-limiting step in the reaction. For example, a KIEα-D of 3.9 has been reported for the reaction of 1-phenylethanol, suggesting a hydride-proton sequential transfer mechanism involving the rate-limiting formation of an α-hydroxy carbocation intermediate. researchgate.net

Furthermore, KIE studies under catalytic turnover conditions can reveal details about the entire catalytic cycle. In some systems, the observed KIEs are smaller under catalytic conditions compared to single-turnover reactions. nih.gov This can indicate that other steps in the cycle, besides the initial C-H bond activation, are partially rate-limiting. The investigation of catalytic cycles often involves analyzing how the KIE changes with varying concentrations of catalysts or ligands, which can help differentiate between different mechanistic pathways. nih.gov

Below is a table summarizing representative KIE data for alcohol dehydrogenation and related reactions involving isotopologues of 1-phenylethanol.

| Reaction / System | Isotopologue | Observed KIE (kH/kD) | Mechanistic Implication |

| Oxidation of 1-phenylethanol | 1-phenylethanol-α-d1 | 3.9 | Rate-limiting formation of α-hydroxy carbocation |

| Catalytic oxidation of benzyl (B1604629) alcohol with (TMP)FeIII(ClO4) | benzyl alcohol-d7 | 30 ± 3 | Significant C-H bond cleavage in the rate-determining step |

| Catalytic oxidation of benzyl alcohol with (TPP)FeIIICl | benzyl alcohol-d7 | 11 ± 2 | C-H bond cleavage is partially rate-limiting |

| Catalytic oxidation of benzyl alcohol with (TPFPP)FeIIICl | benzyl alcohol-d7 | 3.9 ± 0.8 | Other steps in the catalytic cycle are also rate-limiting |

This table presents a selection of data from various studies and is for illustrative purposes.

Stereochemical Implications in KIE Studies

The stereochemical outcome of a reaction is intrinsically linked to its mechanism. Kinetic isotope effect studies using chiral, deuterated molecules like this compound can provide profound insights into the three-dimensional arrangement of atoms in the transition state, thereby elucidating the stereochemical course of the reaction.

When considering enzymes like alcohol dehydrogenases, which are often highly stereospecific, KIEs can help to understand the basis of this selectivity. For example, (S)-1-phenylethanol dehydrogenase (PED) specifically oxidizes the (S)-enantiomer of 1-phenylethanol. nih.gov KIE studies can reveal how the enzyme positions the substrate in the active site to facilitate the stereospecific transfer of the hydride from the alcohol to the NAD+ cofactor.

The magnitude of the KIE can be influenced by the steric environment of the reaction center. Studies have investigated the effect of steric hindrance on the primary isotope dependence of secondary KIEs. researchgate.net These investigations have revealed that in sterically hindered systems, the decrease in the secondary KIE when the primary isotope is changed from hydrogen to deuterium is more pronounced. researchgate.net This has been attributed to a more crowded tunneling ready state (TRS) conformation in deuterium tunneling, which has a shorter donor-acceptor distance. researchgate.net

Furthermore, the interplay between primary and secondary KIEs can be used to dissect the contributions of different motions within the transition state. For instance, in the context of alcohol dehydrogenase, the measurement of secondary H/T KIEs with both H and D at the primary position has been used to test models of C-H activation. researchgate.net The observation that the secondary KIE is significantly deflated with deuterium transfer is consistent with Marcus-like models of hydrogen transfer. researchgate.net

The following table summarizes key findings related to the stereochemical implications of KIE studies with 1-phenylethanol and related compounds.

| Study Focus | System / Isotopologue | Key Finding | Stereochemical Implication |

| Steric Effects on KIE | Hydride transfer reactions | Unusual decrease in 2° KIEs with increasing steric hindrance when 1° isotope is D. | A more crowded tunneling ready state conformation for D-tunneling. |

| C-H Activation Models | Alcohol Dehydrogenase | 2° KIE is significantly deflated with D-transfer at the 1° position. | Supports Marcus-like models of H-transfer over coupled motion models. |

| Enantioselective Oxidation | (S)-1-phenylethanol dehydrogenase | Enzyme specifically oxidizes (S)-1-phenylethanol. | Active site geometry dictates stereospecific hydride transfer. |

This table is a summary of findings from various research articles and serves to illustrate the concepts discussed.

Advanced Spectroscopic and Analytical Research Applications of 1 Phenylethanol D10

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Delineation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. cymitquimica.com In the context of isotopically labeled compounds like 1-Phenylethanol-d10, NMR provides invaluable insights that are often unattainable with their non-deuterated counterparts. The substitution of protons with deuterium (B1214612) atoms dramatically alters the NMR spectrum, leading to enhanced clarity and facilitating more detailed analysis. cymitquimica.com

Enhanced Spectral Interpretation and Signal Assignment

The primary advantage of using this compound in ¹H NMR spectroscopy is the simplification of complex spectra. In the unlabeled 1-phenylethanol (B42297), proton signals can overlap, making unambiguous assignment challenging. chegg.com The deuteration in this compound, which has a molecular formula of C8D10O and a molecular weight of 132.226 g/mol , removes the corresponding proton signals from the spectrum. lgcstandards.com This allows for the clear observation of any remaining protons and simplifies the analysis of complex mixtures or reaction products. units.itnih.gov For instance, in studies involving the enzymatic resolution of racemic 1-phenylethanol, NMR analysis of diastereomers formed by reacting the alcohol with a chiral acid is a key step. nih.govresearchgate.net The use of a deuterated analog would significantly simplify the spectra, making the distinction between diastereomeric products more straightforward. units.itresearchgate.net

The following table displays typical ¹H NMR spectral data for the non-deuterated (R)-(+)-1-Phenylethanol in a CDCl₃ solvent, illustrating the complexity that is simplified by isotopic labeling. spectrabase.com

| Proton | Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | 1.41 | Doublet |

| Methine (CH) | 4.85 | Quartet |

| Hydroxyl (OH) | 2.25 | Singlet |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Data sourced from a representative spectrum of (R)-(+)-1-Phenylethanol. spectrabase.com |

Conformational Analysis and Intermolecular Interactions

NMR spectroscopy is a important tool for conformational analysis, which involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Techniques measuring coupling constants and observing changes in chemical shifts upon solvent or temperature variation provide data on the populations of different conformers. nih.gov The study of intermolecular interactions, such as hydrogen bonding, is also facilitated by NMR. researchgate.net The chemical shift of hydroxyl protons, for example, is highly sensitive to the formation of hydrogen bonds. researchgate.net

In the case of this compound, NMR studies can be employed to understand its interactions with other molecules, such as chiral selectors or host molecules in supramolecular chemistry. acs.org For instance, research on the interaction between 1-phenylethanol and chiral porous organic cages has utilized ¹H NMR to probe host-guest interactions. acs.org The use of this compound in such studies would help in isolating the signals of the host molecule, thereby providing a clearer picture of the binding event. Furthermore, NMR has been used to study the localization and mobility of 1-phenylethanol enantiomers within chiral metal-organic frameworks, revealing how the different enantiomers interact with the chiral environment. nih.gov

Mass Spectrometry (MS) for Quantitative and Qualitative Analysis

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool in both quantitative and qualitative analysis of a wide array of compounds. scioninstruments.com The use of stable isotope-labeled compounds, such as this compound, significantly enhances the capabilities of mass spectrometry, particularly in complex biological matrices. wuxiapptec.com

Precision Quantitation Using Deuterated Internal Standards

One of the most critical applications of this compound in mass spectrometry is its use as an internal standard for the precise quantification of its non-deuterated analog, 1-phenylethanol. wuxiapptec.comresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known amount to samples. scioninstruments.com It helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. scioninstruments.comwuxiapptec.com

Deuterated standards like this compound are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte. wuxiapptec.com This ensures that they behave similarly during extraction, chromatography, and ionization, but are distinguishable by their mass difference. wuxiapptec.com For example, in a study quantifying volatile compounds in olive oil, a deuterated analog, 1-butanol-d10, was used as an internal standard for the quantification of various alcohols. doi.org Similarly, this compound can be used to accurately determine the concentration of 1-phenylethanol in various matrices, including biological fluids and environmental samples. researchgate.net

The following table summarizes the key mass spectrometry ions for unlabeled 1-phenylethanol, which are shifted to higher m/z values in its deuterated form. nih.govresearchgate.net

| Compound | Molecular Ion (M⁺) | Key Fragment Ion |

| 1-Phenylethanol | m/z 122 | m/z 107 |

| This compound | m/z 132 | m/z 117 (expected) |

| Data for 1-phenylethanol sourced from NIST Mass Spectrometry Data Center and other studies. nih.govresearchgate.net The m/z for the deuterated fragment is an expected value based on the structure. |

Metabolite Identification and Pathway Tracing

This compound is also a valuable tool for metabolite identification and tracing metabolic pathways. lmdb.canih.gov When a deuterated compound is introduced into a biological system, the deuterium atoms act as a label that can be tracked through various metabolic transformations. europa.eu This allows researchers to identify the metabolites of the parent compound by looking for the characteristic mass shift in the mass spectra.

For instance, 1-phenylethanol is a known metabolite of ethylbenzene (B125841). europa.eu In studies investigating the anaerobic oxidation of ethylbenzene by bacteria, 1-phenylethanol was identified as a key intermediate. researchgate.net By using deuterated ethylbenzene or by conducting the experiment in the presence of deuterated water, researchers can confirm the metabolic pathway and identify the resulting labeled metabolites. researchgate.net This approach is crucial for understanding the biotransformation of various compounds in different organisms. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Molecular Dynamics

UV-Vis and IR spectroscopy are techniques that probe the electronic and vibrational transitions within a molecule, respectively. nist.govresearchgate.net These methods can provide information about molecular structure, bonding, and the dynamics of molecular processes. cp2k.org

High-resolution UV spectroscopy has been employed to study the rotational energy level structure of 1-phenylethanol in its first electronically excited state. Such studies are important for understanding the fundamental photophysics of the molecule. While specific studies on the UV-Vis spectrum of this compound are not prevalent, the deuteration is not expected to significantly alter the electronic transitions, as these are primarily dependent on the π-electron system of the phenyl ring.

Infrared (IR) spectroscopy provides a "fingerprint" of a molecule by detecting its characteristic vibrational modes. spectrabase.com The substitution of hydrogen with deuterium in this compound will cause a noticeable shift in the vibrational frequencies of the C-D and O-D bonds compared to the C-H and O-H bonds in the unlabeled compound. This is due to the heavier mass of deuterium. This isotopic shift can be used to assign specific vibrational modes and study molecular dynamics, such as hydrogen bonding interactions. ruhr-uni-bochum.dediva-portal.org For example, the O-H stretching frequency in alcohols is sensitive to hydrogen bonding; studying the O-D stretch in this compound can provide clearer insights into these interactions.

The table below shows typical IR absorption frequencies for key functional groups in 1-phenylethanol.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1000-1300 |

| Data is representative for alcohols and aromatic compounds. spectrabase.com |

High-Resolution UV Spectroscopy for Electronic States

High-resolution ultraviolet (UV) spectroscopy is a crucial technique for probing the electronic structure of molecules. By exciting electrons from the ground state (S₀) to the first electronically excited state (S₁), researchers can gain detailed information about the rotational energy level structures. In the case of aromatic alcohols like 1-phenylethanol, this is essential for understanding conformational landscapes and non-covalent interactions.

Studies on 1-phenylethanol utilize techniques such as resonance-enhanced multiphoton ionization (REMPI) and laser-induced fluorescence (LIF) spectroscopy in jet-cooled molecular beams. These methods allow for the recording of vibrationally and rotationally resolved spectra of the S₁ ← S₀ electronic transition. The analysis of these high-resolution spectra provides precise rotational constants for the molecule in its excited state. The use of this compound in such experiments would be advantageous. Deuteration alters the moments of inertia of the molecule, leading to changes in the rotational constants. Comparing the spectra of the deuterated and non-deuterated species allows for a more refined determination of the molecular structure in both the ground and excited electronic states.

Detailed analysis of the rotationally resolved S₁ ← S₀ origin band yields key spectroscopic parameters. rsc.org This information is fundamental for applications in chiral analysis, such as enantiomer-specific state transfer (ESST) methods, which require a precise understanding of the energy level structures.

| Technique | Information Obtained | Significance |

|---|---|---|

| Resonance-Enhanced Multiphoton Ionization (REMPI) | Vibrationally resolved spectra of the S₁ ← S₀ electronic transition. | Identifies the origin band and vibrational features in the excited state. |

| Laser-Induced Fluorescence (LIF) | Rotationally resolved spectra of the S₁ ← S₀ origin band. rsc.org | Allows for the precise determination of rotational constants and molecular structure in the S₁ state. |

IR-UV Double Resonance and Fluorescence-Dip Techniques for Vibrational Signatures

To investigate the specific vibrational modes of a molecule in its ground electronic state, researchers employ powerful techniques like infrared-ultraviolet (IR-UV) double resonance spectroscopy and fluorescence-dip infrared (FDIR) spectroscopy. researchgate.netrsc.org These methods are particularly sensitive to the vibrations of specific functional groups, such as the hydroxyl (OH) group in 1-phenylethanol. researchgate.netrsc.org

In these experiments, a tunable IR laser excites the molecule to a specific vibrational level in its ground electronic state (S₀). A second UV laser, tuned to an electronic transition of the molecule, probes the population of the vibrationally excited molecules. When the IR laser is resonant with a vibrational transition, it depopulates the ground vibrational state, leading to a dip in the UV-induced fluorescence or ion signal. This "dip" provides a clear vibrational spectrum of the isolated, jet-cooled molecule. researchgate.net

For 1-phenylethanol, these techniques have been used to study its conformation and its hydrogen-bonded complexes with water. researchgate.netrsc.org The OH stretching vibration is a particularly sensitive probe of the molecular environment. researchgate.netresearchgate.net Studies have shown that the isolated 1-phenylethanol molecule adopts a gauche conformation where the OH group interacts weakly with the aromatic π-system. researchgate.netrsc.org

The use of this compound would provide critical insights. Replacing the hydrogen of the hydroxyl group with deuterium (an O-D group) would cause a significant and predictable shift in the stretching frequency. This isotopic shift helps to unambiguously assign the vibrational bands and to study the dynamics of hydrogen bonding with greater precision.

| Species | Conformation/Interaction | Key Vibrational Probe | Reference |

|---|---|---|---|

| Isolated 1-Phenylethanol | Gauche conformation with a weak OH-π interaction. | OH stretching frequency. | researchgate.netrsc.org |

| 1-Phenylethanol-Water Complex (1:1) | Water acts as a proton acceptor from the chromophore's OH group and as a donor in an OH-π interaction with the ring. | Shifted OH stretching frequencies of both 1-phenylethanol and water. | researchgate.netrsc.org |

| 1-Phenylethanol-Water Complex (1:2) | A water dimer accepts a proton from the OH group and donates to the aromatic ring. | Characteristic shifts in OH vibrational bands. | researchgate.netrsc.org |

Neutron Scattering Applications

Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic and molecular level. iaea.org A key advantage of this method is its sensitivity to the isotopic composition of the sample. ill.eu Hydrogen (¹H) and its isotope deuterium (²H or D) have vastly different neutron scattering lengths. ill.eu Specifically, hydrogen has a large incoherent scattering cross-section, which produces a strong, often undesirable, background signal. Deuterium, in contrast, has a much smaller incoherent cross-section and a significantly different coherent scattering length. ill.eu

This difference is exploited in a technique known as "contrast matching" or "isotopic substitution." By selectively deuterating parts of a molecule or a complex, researchers can effectively make those parts "visible" or "invisible" to neutrons. The use of this compound, a fully deuterated molecule, is ideal for such applications. cymitquimica.com For instance, if this compound were studied in a hydrogenous (non-deuterated) solvent, the scattering signal would be dominated by the deuterated alcohol, providing unambiguous information about its conformation, aggregation, or interaction with the surrounding medium.

Potential applications for neutron scattering studies of this compound include:

Structural Analysis of Molecular Aggregates: Small-angle neutron scattering (SANS) can be used to study the size and shape of micelles or other aggregates formed by 1-phenylethanol in solution. Using the d10 isotopologue would provide a clear contrast against a hydrogenous solvent. aps.org

Dynamics of Confined Molecules: Inelastic neutron scattering (INS) can probe the vibrational and rotational motions of molecules. stfc.ac.uk Studying this compound confined within porous materials or at interfaces would reveal how its dynamics are affected by the environment.

Catalytic Reactions: In studies of heterogeneous catalysis, deuterated reactants like this compound can help elucidate reaction mechanisms on catalyst surfaces. stfc.ac.ukresearchgate.net The distinct signal from deuterium allows researchers to track the molecule and its transformations during a chemical process. The production of specifically deuterated compounds is often targeted for applications in neutron studies. rsc.org

Research on Biological and Pharmacokinetic Pathways with Deuterated 1 Phenylethanol Analogs

Elucidation of Metabolic Fates and Biotransformation Pathways

Deuterium-labeled 1-phenylethanol (B42297) analogs are instrumental in tracing the metabolic fate and biotransformation of this compound. The stability of the carbon-deuterium bond allows for precise tracking of the molecule and its metabolites through various analytical techniques.

Investigation of Phase I and Phase II Metabolic Reactions

The metabolism of xenobiotics like 1-phenylethanol is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Reactions: The primary Phase I metabolic pathway for 1-phenylethanol is oxidation. nih.goveuropa.eu This can involve the oxidation of the alcohol to a ketone, forming acetophenone (B1666503). europa.eunih.gov Studies using deuterated analogs help to confirm this pathway and investigate any kinetic isotope effects that may alter the rate of metabolism. For instance, the metabolism of ethylbenzene (B125841), a precursor to 1-phenylethanol, shows a significant kinetic isotope effect when deuterated, leading to different metabolic products. acs.org In some biological systems, hydroxylation of the phenyl ring can also occur as a Phase I reaction. icm.edu.pl

Phase II Reactions: Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions. The primary conjugation pathway for 1-phenylethanol and its metabolites is glucuronidation, where glucuronic acid is attached to the hydroxyl group. This process significantly increases the water solubility of the compound, preparing it for renal excretion. The use of deuterated 1-phenylethanol allows for the clear identification of these conjugated metabolites in biological samples.

Role of Specific Enzymes in 1-Phenylethanol Metabolism

Several enzymes are implicated in the metabolism of 1-phenylethanol. Deuterated substrates are crucial for studying the kinetics and stereoselectivity of these enzymatic reactions.

Alcohol Dehydrogenases (ADHs): These enzymes are primarily responsible for the reversible oxidation of 1-phenylethanol to acetophenone. nih.gov Studies have identified specific ADHs from various organisms that exhibit high activity towards 1-phenylethanol. For example, an (S)-1-phenylethanol dehydrogenase (PED) from the bacterium Azoarcus sp. strain EbN1 specifically catalyzes the NAD+-dependent oxidation of the (S)-enantiomer. genome.jpacs.org The use of deuterated 1-phenylethanol can help determine the stereospecificity of these enzymes and the kinetic isotope effects associated with the hydrogen transfer step.

Other Enzymes: Other enzymes, such as reductases, can catalyze the reverse reaction, the reduction of acetophenone to 1-phenylethanol. researchgate.net Studies using deuterated acetophenone have been employed to trace its conversion to deuterated 1-phenylethanol, providing insights into the activity of these reductases.

Pharmacokinetic Profiling and Drug Disposition Studies

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Deuterated 1-phenylethanol analogs are essential tools in these studies, allowing for the differentiation between the administered compound and any endogenously produced 1-phenylethanol.

The use of deuterated compounds allows for more accurate quantification of the parent drug and its metabolites in biological fluids and tissues. medchemexpress.com This is particularly important for compounds like 1-phenylethanol which can also be found in various foods and beverages. foodb.cawikipedia.orglmdb.ca Studies have shown that after oral administration, 1-phenylethanol is well-absorbed and undergoes extensive metabolism. nih.gov The primary route of excretion is via the kidneys as conjugated metabolites.

The table below summarizes findings from pharmacokinetic studies involving 1-phenylethanol and its precursors.

| Species | Key Findings | Reference |

| Mouse | 1-phenylethanol is a major metabolite of ethylbenzene. | nih.gov |

| Rat | Liver and lung microsomes metabolize ethylbenzene to 1-phenylethanol. | europa.eu |

| Human | Liver microsomes actively metabolize ethylbenzene to 1-phenylethanol. | europa.eu |

Chiral Recognition and Enantioselective Processes in Biological Systems

1-Phenylethanol is a chiral molecule, existing as two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol. wikipedia.org Biological systems often exhibit stereoselectivity, meaning they interact differently with each enantiomer. Deuterated analogs are crucial for studying these enantioselective processes.

Biological systems often show a preference for one enantiomer over the other. For instance, certain microorganisms preferentially metabolize one enantiomer of 1-phenylethanol. aksci.com Lipases, a class of enzymes, are often used in the kinetic resolution of racemic 1-phenylethanol, where they selectively acylate one enantiomer, allowing for the separation of the two. mdpi.comnih.gov

Deuterated enantiomers of 1-phenylethanol can be synthesized and used to investigate the stereoselectivity of metabolic enzymes and binding proteins. nih.gov For example, by administering a deuterated racemic mixture and analyzing the ratio of deuterated and non-deuterated enantiomers and their metabolites, the preferred metabolic pathway for each enantiomer can be determined. Studies have shown that different enzymes can be responsible for the formation of (R)- and (S)-1-phenylethanol. mdpi.com The enantioselective separation of 1-phenylethanol is also a significant area of research, with methods being developed to resolve racemic mixtures. biocrick.com

The table below highlights some enzymes and microorganisms involved in the enantioselective biotransformation of 1-phenylethanol.

| Biocatalyst | Enantioselectivity | Product | Reference |

| Azoarcus sp. strain EbN1 | (S)-specific | Acetophenone | genome.jpacs.org |

| Lactobacillus kefir | (R)-selective | (R)-1-phenylethanol | mdpi.com |

| Geotrichum candidum NBRC 4597 | (S)-selective | (S)-1-phenylethanol | mdpi.com |

| Nodularia sphaerocarpa | Moderate enantioselectivity | (R)-1-phenylethanol | icm.edu.pl |

| Leptolyngbya foveolarum | High enantioselectivity | (S)-1-phenylethanol | icm.edu.pl |

| Burkholderia cepacia lipase (B570770) | High enantioselectivity | (R)-1-phenylethyl acetate | mdpi.com |

Contemporary and Future Research Perspectives

Computational Chemistry and Theoretical Modeling of Deuterated Systems

Computational chemistry provides an indispensable lens through which the subtle yet significant effects of deuterium (B1214612) substitution can be predicted and rationalized. By modeling molecular behavior at the atomic level, researchers can gain insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating deuterated systems like 1-Phenylethanol-d10. DFT calculations are instrumental in predicting the structural and spectroscopic consequences of isotopic substitution. For instance, in the context of the reduction of acetophenone (B1666503) to 1-phenylethanol (B42297), DFT calculations have been used to predict the kinetic isotope effect (KIE). A calculated KIE of 2.1 for this reaction, using a simplified ruthenium catalyst model, closely matched the experimental value of 2.0 (±0.1), supporting a proposed reaction mechanism where the heterolytic splitting of dihydrogen is the turnover-limiting step. nih.gov

DFT is also extensively employed to predict vibrational spectra. acs.org Theoretical IR spectra obtained through DFT calculations can be compared with experimental data to confirm the successful deuteration of a molecule and to understand the shifts in vibrational frequencies caused by the increased mass of deuterium. acs.org For 1-phenylethanol, DFT calculations using B3LYP and B3PW91 functionals with a 6-311++G(d,p) basis set have been used to compute wavenumbers, which are then scaled to align with experimental FT-IR and FT-Raman spectra. researchgate.net These calculations help in the precise assignment of fundamental vibrational modes. researchgate.net Furthermore, DFT has been applied to study the dehydrogenation mechanisms of 1-phenylethanol, helping to elucidate reaction pathways and energy barriers. nsf.govbiocrick.comresearchgate.net

The table below summarizes representative data from DFT calculations on related systems, illustrating the predictive power of this method.

| Computational Method | System/Reaction | Predicted Parameter | Value | Reference |

| DFT | Reduction of acetophenone to 1-phenylethanol | Kinetic Isotope Effect (KIE) | 2.1 | nih.gov |

| B3LYP/6-311++G(d,p) | (R)-2-Methylamino-1-Phenylethanol | Vibrational Wavenumbers | Scaled to match experiment | researchgate.net |

| DFT | Dehydrogenation of 1-phenylethanol on Ru-NNN | Reaction Energy Profile | Calculated Free Energy | nsf.gov |

| DFT | Dehydrogenation of 1-phenylethanol on NHC-Ir | Free Energy Profiles | Calculated for inner- vs outer-sphere mechanisms | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Molecular dynamics (MD) simulations offer a dynamic perspective on isotopic effects, allowing researchers to observe the time-dependent behavior of molecules and their interactions. mdpi.com For systems involving 1-phenylethanol, MD simulations have been used to investigate its interaction with other molecules and the surrounding environment. For example, simulations can reveal how aqueous solvation stabilizes specific conformers of related molecules like 2-amino-1-phenylethanol, where water molecules can form bridges between functional groups, altering intramolecular hydrogen bonding that is observed in the gas phase.

While large-scale MD simulations specifically on this compound are not extensively documented in the provided results, the principles are well-established from studies on other deuterated molecules. MD simulations combined with neutron scattering have been instrumental in understanding the dynamics of deuterated polymers. mdpi.com These simulations can disentangle complex local motions by tracking atomic trajectories, which are then validated against experimental data from both protonated and deuterated samples. mdpi.com Such approaches could be applied to this compound to study its dynamics in different solvent environments or its interactions with biological macromolecules, providing insights into how deuteration affects its conformational landscape and binding properties.

Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Predictions

Innovations in Deuteration Technologies and Scalability

The growing demand for deuterated compounds in pharmaceuticals and materials science has spurred innovation in synthetic methodologies, with a focus on selectivity, efficiency, and scalability. nih.gov

Recent breakthroughs include the use of biocatalysis for asymmetric deuteration. By employing NADH-dependent reductases with a cofactor recycling system, it is possible to produce enantiomerically pure deuterated alcohols. For example, either (S)-[1-²H]- or (R)-[1-²H]-1-phenylethanol can be synthesized from acetophenone with high isotopic (≥93%) and enantiomeric (≥99%) selectivity by choosing the appropriate (S)- or (R)-selective alcohol dehydrogenase. nih.gov This biocatalytic approach operates under mild conditions and utilizes D₂O as the deuterium source, presenting a green and highly selective alternative to traditional chemical methods. nih.gov

Another significant advancement is the development of iridium-based catalysts for the α-selective deuteration of alcohols. rsc.org An iridium-bipyridonate complex has been shown to effectively catalyze the deuteration of the α-position of 1-phenylethanol under neutral conditions, achieving 95% deuterium incorporation with high α/β-selectivity. rsc.org The reaction proceeds through a dehydrogenation/deuteration sequence involving an [Ir-D] species generated from D₂O. rsc.org Such methods offer excellent functional group tolerance and are applicable to a wide range of substrates, including pharmaceutically relevant molecules. rsc.org

The scalability of deuteration processes is a critical consideration for industrial applications. molaid.com Flow chemistry is being explored as a potential alternative to traditional batch reactions for large-scale synthesis, offering better control over reaction parameters and potentially higher efficiency. While not yet specifically detailed for this compound, the development of robust and scalable technologies like those using nanostructured iron catalysts for the deuteration of (hetero)arenes demonstrates the trend towards industrially viable processes. molaid.com

| Deuteration Technology | Substrate Example | Key Features | Reference |

| Biocatalytic Reductive Deuteration | Acetophenone | High enantioselectivity (≥99% ee), high isotopic selectivity (≥93% D), mild conditions | nih.gov |

| Iridium-Catalyzed α-Deuteration | 1-Phenylethanol | High α-selectivity (95% D at α-position), neutral conditions, good functional group tolerance | rsc.org |

| Mycelium-Bound Lipase (B570770) | (RS)-1-Phenylethanol | Kinetic resolution with excellent enantioselectivity (E-value >200) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Analytical Techniques for Deuterated Biomolecules

The characterization of deuterated compounds relies on a suite of advanced analytical techniques capable of determining isotopic purity, location of deuterium atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Both ¹H and ²H NMR are used to confirm isotopic substitution and determine the degree of deuteration at specific sites. cardiff.ac.uk In studies of deuterated 1-phenylethanol, the disappearance of a signal in the ¹H NMR spectrum and the appearance of a new resonance in the ²H NMR spectrum provide clear evidence of H/D exchange. cardiff.ac.uk Furthermore, NMR analysis of diastereomers formed by reacting enantiopure 1-phenylethanol with a chiral derivatizing agent is a powerful method to determine enantiomeric purity. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, is essential for separating and quantifying enantiomers. This technique is widely used in the kinetic resolution of (R,S)-1-phenylethanol to monitor the concentrations of the (R)- and (S)-enantiomers and determine the enantiomeric excess (ee). nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with isotopic labeling, can be used to probe for radical intermediates in catalytic reactions, providing mechanistic insights that complement data from NMR and DFT studies. cardiff.ac.uk

The combination of these techniques provides a comprehensive analytical toolkit for researchers working with deuterated molecules like this compound, ensuring the quality of the labeled compounds and enabling detailed mechanistic and structural investigations.

Interdisciplinary Applications of Deuterated this compound in Chemical Sciences

The unique properties of this compound and other deuterated analogues make them valuable tools in a wide range of interdisciplinary chemical research.

Mechanistic Studies: A primary application is in the elucidation of reaction mechanisms. The kinetic isotope effect (KIE) observed when a C-H bond is replaced with a C-D bond can reveal whether that bond is broken in the rate-determining step of a reaction. This has been applied to the catalytic hydrogenation and dehydrogenation of acetophenone/1-phenylethanol, providing crucial evidence for proposed catalytic cycles. nih.govresearchgate.netcardiff.ac.uk

Analytical Standards: Fully deuterated compounds like this compound serve as ideal internal standards in quantitative analysis using mass spectrometry. lgcstandards.compharmaffiliates.com Their chemical behavior is nearly identical to the non-deuterated analyte, but their distinct mass allows for precise quantification.

Precursors in Organic Synthesis: 1-Phenylethanol is a key precursor for various synthetic transformations. sigmaaldrich.com Its deuterated versions can be used to synthesize more complex isotopically labeled molecules, which are valuable as tracers in metabolic studies or as probes in spectroscopic experiments. For example, it is a precursor for synthesizing styrene, quinolines, and pyrimidines. sigmaaldrich.comwikipedia.org

Probes in Biological and Materials Science: Chiral deuterated alcohols are important building blocks for pharmaceuticals and agrochemicals. nih.gov The selective deuteration of drug candidates can alter their metabolic pathways, potentially leading to improved pharmacokinetic profiles. rsc.org In materials science, understanding the conformational preferences and aggregation behavior of molecules like 1-phenylethanol is crucial, and deuteration, combined with techniques like neutron scattering, provides a powerful method to study these phenomena. biocrick.com

The continued development of research in these areas will undoubtedly expand the utility of this compound and other deuterated compounds, cementing their role as indispensable tools in modern chemical science.

Q & A

Q. What are the key synthetic strategies for obtaining high-purity 1-Phenylethanol-d10, and how is isotopic purity validated?

- Methodological Answer : this compound is typically synthesized via deuteration of the precursor 1-Phenylethanol using deuterium oxide (D₂O) under acidic or catalytic conditions. Alternatively, deuterated starting materials (e.g., C₆D₅CD₂OH) may be employed to ensure uniform isotopic labeling. Isotopic purity (>98 atom% D) is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS). For instance, the absence of residual protio signals in ¹H NMR and precise mass-to-charge ratios in HRMS confirm deuterium incorporation .

Q. How does the deuteration of 1-Phenylethanol influence its physicochemical properties compared to the protio form?

- Methodological Answer : Deuteration alters vibrational modes, boiling points, and reaction kinetics due to isotopic mass effects. For example, Fourier-transform infrared (FTIR) spectroscopy reveals shifts in O-H/D stretching frequencies (~3600 cm⁻¹ for O-H vs. ~2600 cm⁻¹ for O-D). Kinetic isotope effects (KIEs) can be quantified by comparing reaction rates of 1-Phenylethanol and this compound in oxidation or esterification reactions. These studies require controlled experiments with matched concentrations and temperature conditions to isolate isotopic effects .

Advanced Research Questions

Q. What advanced spectroscopic techniques are suitable for analyzing the conformational dynamics of this compound?

- Methodological Answer : Vibrational Raman optical activity (ROA) combined with ab initio quantum-chemical calculations is highly effective. ROA detects chirality-sensitive vibrational modes, enabling differentiation of enantiomers and conformers. For this compound, computational simulations (e.g., density functional theory, DFT) must incorporate deuterium’s mass and bond-length effects. Conformational averaging over low-energy structures (e.g., gauche and trans rotamers) improves spectral accuracy. Experimental ROA spectra should be collected at controlled temperatures to minimize thermal broadening .

Q. How does deuteration impact the aerobic oxidation of 1-Phenylethanol catalyzed by palladium complexes?

- Methodological Answer : Deuterated alcohols often exhibit reduced reaction rates due to primary KIEs. For aerobic oxidation, compare turnover frequencies (TOFs) of this compound and its protio counterpart using palladaheterocycle catalysts (e.g., cyclometallated Pd-pyridine complexes). Monitor reaction progress via gas chromatography (GC) or in situ Raman spectroscopy. Computational studies (e.g., transition state analysis with isotopic substitution) can elucidate mechanistic differences, such as altered activation energies for O-H/D bond cleavage .

Q. What computational approaches are recommended for modeling isotopic effects in this compound’s vibrational spectra?

- Methodological Answer : Use hybrid DFT methods (e.g., B3LYP/6-311++G(d,p)) with explicit deuterium substitution to simulate vibrational spectra. Anharmonic corrections (e.g., second-order perturbation theory) improve agreement with experimental data. Solvent effects should be modeled using implicit solvation (e.g., PCM model) or explicit solvent clusters. For dynamic simulations, molecular dynamics (MD) with deuterium-adjusted force fields can capture temperature-dependent conformational changes .

Methodological Challenges and Data Contradictions

Q. How can researchers resolve discrepancies in reported isotopic labeling efficiencies for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in deuteration protocols (e.g., reaction time, catalyst loading) or analytical calibration. Standardize synthetic procedures using deuterium-labeled precursors (e.g., C₆D₅CD₂OH) and validate purity via multi-technique approaches (NMR, HRMS, isotopic ratio MS). Cross-laboratory reproducibility studies and inter-laboratory comparisons (e.g., round-robin tests) can identify systematic errors. Transparent reporting of reaction conditions and raw spectral data is critical .

Q. What strategies mitigate challenges in reproducing vibrational spectra of deuterated alcohols?

- Methodological Answer : Ensure consistent sample preparation (e.g., anhydrous conditions to avoid H/D exchange with moisture). Use temperature-controlled cells for spectroscopy to stabilize conformers. For computational reproducibility, share input files (e.g., Gaussian .com files) with detailed parameters (basis sets, solvation models). Collaborative platforms like GitHub or Zenodo facilitate data sharing and version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.